4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a piperazine ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Coupling with Piperazine: The indole derivative is then coupled with piperazine through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on neurotransmitter receptors and its potential as a neuroprotective agent.
Biochemistry: It is used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the fluorophenyl group can enhance binding affinity and selectivity. The piperazine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-ylcarbonylamino)cyclohexane carboxylic acid
Uniqueness
4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of an indole moiety, a fluorophenyl group, and a piperazine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22FN5O2 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22FN5O2/c22-16-1-4-18(5-2-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-3-6-19-15(13-17)7-8-23-19/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28) |
InChI Key |
CNPUOFRAEAUAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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